molecular formula C14H17NO3 B1288894 tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 279255-90-2

tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1288894
CAS No.: 279255-90-2
M. Wt: 247.29 g/mol
InChI Key: XIMLBZMOOXHPJQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a substituted indole derivative characterized by a hydroxymethyl (-CH₂OH) group at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where the Boc group facilitates selective functionalization of the indole scaffold.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMLBZMOOXHPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619068
Record name tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279255-90-2
Record name tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate typically begins with indole or its derivatives.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: 5-(carboxymethyl)-1H-indole-1-carboxylate.

    Reduction: 5-(hydroxymethyl)-1H-indole-1-carbinol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex indole derivatives.
  • Employed in the study of reaction mechanisms involving indole compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

  • Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of tert-butyl indole-1-carboxylates are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent(s) Position(s) Physical State Melting Point (°C) Yield (%) Key Applications/Findings Evidence ID
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate -CH₂OH 5 Solid* N/A N/A Intermediate for drug discovery; polar substituent enhances solubility
tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate -CN, -CH₂OH 5, 3 Solid N/A 98 (synthetic yield) Potential bioactive intermediate; cyano group introduces electron-withdrawing effects
tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate -Br, -CH₂OH 5, 3 Solid N/A 98 Halogenated analog for cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl 5-phenyl-1H-indole-1-carboxylate -Ph 5 Solid N/A N/A Hydrophobic substituent; used in materials science
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate -CF₃ 5 White powder N/A N/A Electron-withdrawing group; antiviral/anti-inflammatory applications
tert-Butyl 5-(piperidine-1-carbonyl)-1H-indole-1-carboxylate (SI-26) Piperidine-carbonyl 5 Yellow oil N/A 68.6 Lipophilic derivative for enzyme inhibition studies
tert-Butyl 5-methoxy-3-(5-phenylpyrimidin-2-yl)-1H-indole-1-carboxylate (6a) -OCH₃, pyrimidinyl 5, 3 White solid 176–177 95 Antiviral activity; high yield due to electron-donating methoxy group

Notes:

  • Polarity and Solubility: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-polar analogs (e.g., 5-phenyl or 5-CF₃ derivatives), making it more suitable for aqueous-phase reactions .
  • Reactivity: Bromo and cyano substituents (e.g., in ) enable further functionalization via cross-coupling or nucleophilic substitution, whereas methoxy and trifluoromethyl groups stabilize the indole ring against oxidation .
  • Biological Activity: Pyrimidinyl-substituted derivatives (e.g., 6a–e) exhibit notable antiviral properties, attributed to their ability to disrupt viral replication machinery . In contrast, piperidine-carbonyl derivatives (e.g., SI-26) are explored as enzyme inhibitors due to their structural mimicry of natural substrates .

Thermal and Spectral Properties

  • Melting Points: Methoxy- and pyrimidinyl-substituted derivatives (e.g., 6a, 6c) exhibit higher melting points (176–183°C) due to crystalline packing facilitated by planar aromatic systems .
  • NMR Signatures : The hydroxymethyl group in the target compound is expected to show characteristic δ 3.5–4.0 ppm (¹H NMR) for -CH₂OH and δ 60–70 ppm (¹³C NMR) for the hydroxymethyl carbon, consistent with analogs in –17 .

Biological Activity

tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a notable compound within the indole derivatives, recognized for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on various research findings.

Overview of the Compound

This compound features a hydroxymethyl group at the 5-position of the indole ring, which significantly influences its biological activity. The tert-butyl group adds steric hindrance, potentially enhancing the compound's stability and reactivity. Indole derivatives are widely studied due to their pharmacological properties, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and selectivity. This interaction may modulate several biochemical pathways, leading to diverse therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Indole derivatives are known for their antibacterial and antifungal activities. Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms.
  • Anticancer Potential : The compound has been explored for its anticancer properties, with preliminary studies suggesting it may induce apoptosis in cancer cells. The specific mechanisms involve disrupting cellular signaling pathways that promote cell survival and proliferation .
  • Antioxidant Activity : Like many indole derivatives, this compound may exhibit antioxidant properties, which help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro experiments revealed that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The study suggested that the compound induces apoptosis through caspase activation pathways .
  • Mechanistic Insights : Research on the compound's interaction with specific molecular targets indicated that it may inhibit certain enzymes involved in cancer progression, thus providing a dual mechanism of action—both as an anticancer agent and an enzyme inhibitor .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityMechanism of Action
tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylateAntimicrobial, AnticancerSimilar binding interactions with enzymes
tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylateAntioxidantReactive oxygen species scavenging
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylateAntimicrobialDisruption of bacterial cell wall synthesis

This table illustrates that while all these compounds share a common indole structure, their specific substitutions lead to varied biological activities and mechanisms.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate?

The synthesis typically involves Boc protection of the indole nitrogen followed by functionalization at the 5-position. Key methods include:

  • Grignard Addition : Reacting aldehydes with organomagnesium reagents (e.g., pent-4-enylmagnesium bromide) to form alcohol intermediates, followed by Boc protection and purification via flash chromatography .
  • Reduction of Formyl Groups : Starting from 5-bromo-3-formylindole derivatives, sodium borohydride (NaBH₄) reduces the formyl group to hydroxymethyl, achieving >98% yield .
  • Nucleophilic Substitution : Using brominated indole precursors (e.g., tert-butyl 5-bromo-1H-indole-1-carboxylate) with nucleophiles under palladium catalysis for cross-coupling reactions .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical techniques :

  • ¹H/¹³C NMR : Characteristic peaks include δ 1.67 ppm (tert-butyl group), δ 3.67 ppm (hydroxymethyl CH₂), and δ 7.96 ppm (indole aromatic protons) .
  • IR Spectroscopy : Absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (ester carbonyl) .
  • Mass Spectrometry (HRMS) : [M+H]⁺ peaks match calculated molecular weights (e.g., m/z 215.1229 for C₁₅H₁₆F derivatives) .

Q. What safety precautions are recommended when handling this compound?

While acute toxicity data are limited, standard protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Follow local regulations for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Catalyst Screening : For cross-coupling reactions, Pd(PPh₃)₄ or NiCl₂(dppe) may enhance efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while EtOAc/hexane mixtures aid chromatographic purification .
  • Reductive Amination : For low-yield reductions (e.g., nitro to amine), zinc/ammonium chloride systems outperform traditional SnCl₂ or H₂/Pd-C methods .

Q. What strategies resolve structural ambiguities in X-ray crystallography?

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder or twinning. For example, anisotropic displacement parameters refine hydroxymethyl group orientations .
  • ORTEP Visualization : Generate thermal ellipsoid plots to validate bond lengths/angles (e.g., tert-butyl C-O bonds ≈ 1.45 Å) .

Q. How are discrepancies between spectroscopic data and expected structures addressed?

  • Multi-Technique Cross-Validation : Compare NMR, IR, and MS data. For example, unexpected downfield shifts in ¹³C NMR may indicate unintended oxidation .
  • Isotopic Labeling : Use deuterated solvents (CDCl₃) to confirm exchangeable protons (e.g., hydroxymethyl -OH) .
  • Computational Modeling : DFT calculations predict NMR chemical shifts to identify regioisomeric byproducts .

Q. What catalytic methods enable enantioselective modifications of this compound?

  • Phosphine Catalysis : Asymmetric γ-additions of racemic allenoates to indole derivatives achieve enantiomeric excess (ee) >90% via chiral phosphine catalysts .
  • Friedel-Crafts Arylation : Chiral Brønsted acids (e.g., BINOL-phosphates) induce stereoconvergence in intramolecular α-arylations .

Q. How are biochemical pathways involving this compound studied?

  • Target Binding Assays : Fluorescence polarization or SPR measure affinity for proteins like WDR5, a chromatin regulator .
  • Metabolic Profiling : LC-MS/MS tracks hydroxymethyl oxidation to carboxylate derivatives in hepatic microsomes .

Data Contradiction Analysis

Q. How are conflicting reactivity trends rationalized in indole derivatives?

  • Steric vs. Electronic Effects : Bulky tert-butyl groups may hinder nucleophilic attack at C3, redirecting reactivity to C5. For example, bromination at C5 (vs. C2) is favored due to steric shielding .
  • Solvent Polarity : Polar solvents (DMSO) stabilize transition states in nitrovinylindole formation, overriding electronic biases .

Q. Why do certain synthetic steps exhibit irreproducible yields?

  • Moisture Sensitivity : Grignard reagents (e.g., pent-4-enylmagnesium bromide) require anhydrous conditions; trace H₂O degrades yields by 20–30% .
  • Byproduct Formation : Over-reduction of nitro groups (e.g., to hydroxylamines) can occur with excess Zn/NH₄Cl, necessitating strict stoichiometric control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Reactant of Route 2
tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

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